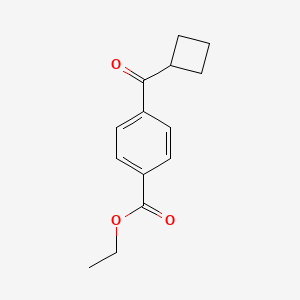

Ethyl 4-(cyclobutanecarbonyl)benzoate

描述

Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that falls under the category of esters. It has the molecular formula C14H16O3 .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(cyclobutanecarbonyl)benzoate is characterized by its molecular formula C14H16O3 . Further details about its structure are not available in the retrieved sources.Physical And Chemical Properties Analysis

Ethyl 4-(cyclobutanecarbonyl)benzoate has a molecular weight of 232.27500 . Other physical and chemical properties are not detailed in the retrieved sources.科学研究应用

Electro-Optical Applications

Ethyl 4-(cyclobutanecarbonyl)benzoate: has been studied for its potential in electro-optical applications . This compound’s ability to grow as a bulk size crystal suitable for electro-optical uses is significant. The crystal’s transparency over the visible spectrum and its optical band gap evaluated using Tauc’s plot make it a candidate for applications like optical computing and electro-optic modulators .

Nonlinear Optical Properties

The compound’s nonlinear optical (NLO) properties have been explored, particularly its third-order NLO properties. These properties are crucial for applications such as all-optical switching, optical phase conjugation, and harmonic generation. The compound’s interaction with laser light beams, leading to effects like self-focusing and defocusing, is of great interest for developing advanced optical materials .

Synthesis and Characterization

Research into the synthesis and characterization of Ethyl 4-(cyclobutanecarbonyl)benzoate is vital for understanding its chemical properties. Studies involving its synthesis, followed by characterization using techniques like FT-IR, NMR, Mass, and UV-visible spectroscopies, provide insights into its structure and potential chemical reactivity .

Azo Dye Derivatives

The compound serves as a precursor for synthesizing azo dye derivatives . These derivatives exhibit a range of colors and have applications in dyeing textiles, biological staining, and as indicators in various chemical reactions. The structural features of these organic compounds, such as aromatic rings and azo groups, contribute to their color and chemical properties .

Microwave-Assisted Synthesis

Microwave-assisted synthesis: is another area where Ethyl 4-(cyclobutanecarbonyl)benzoate is relevant. This method of synthesis is efficient and can be used to produce both ethyl benzoate and methyl benzoate. The technique offers advantages in terms of reaction speed and energy efficiency, making it an attractive option for industrial-scale synthesis .

Crystal Growth and Analysis

The crystal growth and analysis of Ethyl 4-(cyclobutanecarbonyl)benzoate is essential for its application in material science. The quality of the grown crystal, assessed using high-resolution X-ray diffraction and etching techniques, determines its suitability for various applications. The evaluation of thermal parameters and mechanical properties also plays a role in its potential use in devices .

作用机制

Target of Action

Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that has been found to exhibit antiviral activity against Coxsackievirus B3 . Coxsackievirus B3 is a significant pathogen that can cause hand-foot-and-mouth disease and even myocarditis .

Mode of Action

It is known that its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus . This suggests that the compound may interfere with the early stages of viral infection, possibly by preventing the virus from entering the host cells or inhibiting viral replication.

Biochemical Pathways

This could involve the inhibition of viral entry into the host cell, disruption of viral replication, or prevention of viral assembly and release .

Result of Action

Ethyl 4-(cyclobutanecarbonyl)benzoate has been shown to exhibit a medium level of activity against Coxsackievirus B3 in vitro . This suggests that the compound can reduce the viral load and potentially alleviate the symptoms caused by the virus.

属性

IUPAC Name |

ethyl 4-(cyclobutanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGGVLGYEVKWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642521 | |

| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

801303-28-6 | |

| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)